An In-depth Technical Guide to 1,2-Diphenylethyne-d10: Synthesis, Properties, and Scientific Applications
An In-depth Technical Guide to 1,2-Diphenylethyne-d10: Synthesis, Properties, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2-Diphenylethyne-d10 (also known as Tolan-d10), a deuterated analogue of diphenylacetylene. This document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis via a Sonogashira coupling reaction, and explores its primary applications in modern scientific research. The core utility of 1,2-Diphenylethyne-d10 lies in its application as an internal standard for quantitative mass spectrometry and in mechanistic studies of chemical reactions, particularly for determining kinetic isotope effects. This guide is intended to be a valuable resource for researchers in organic synthesis, analytical chemistry, and drug development who require a stable, isotopically labeled compound for their experimental workflows.
Introduction
1,2-Diphenylethyne-d10 is a stable, non-radioactive isotopologue of 1,2-diphenylethyne where all ten hydrogen atoms on the two phenyl rings have been replaced with deuterium. This isotopic substitution results in a mass shift of +10 atomic mass units compared to the parent compound, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS). Its chemical behavior is nearly identical to its non-deuterated counterpart, allowing it to accurately account for variations in sample preparation, injection volume, and ionization efficiency. Furthermore, the increased mass of the carbon-deuterium bond compared to the carbon-hydrogen bond can influence the rates of chemical reactions, making it a valuable tool for elucidating reaction mechanisms through the study of kinetic isotope effects.
Physicochemical Properties
The key physicochemical properties of 1,2-Diphenylethyne-d10 have been compiled from various commercial and database sources. These properties are summarized in the table below for easy reference and comparison with its non-deuterated analogue.
| Property | 1,2-Diphenylethyne-d10 | 1,2-Diphenylethyne (non-deuterated) |
| CAS Number | 19339-46-9 | 501-65-5 |
| Molecular Formula | C₁₄D₁₀ | C₁₄H₁₀ |
| Linear Formula | C₆D₅C≡CC₆D₅ | C₆H₅C≡CC₆H₅ |
| Molecular Weight | 188.29 g/mol | 178.23 g/mol |
| Isotopic Purity | Typically ≥98 atom % D | Not Applicable |
| Assay | Typically ≥99% (CP) | Typically ≥98% |
| Melting Point | 58-60 °C | 59-61 °C |
| Boiling Point | 170 °C at 19 mmHg | 170 °C at 19 mmHg |
| Density | 1.045 g/mL at 25 °C | 0.99 g/mL at 25 °C |
| Appearance | White to off-white crystalline powder | Colorless to light yellow crystals |
| Solubility | Soluble in ether and hot alcohol. Insoluble in water. | Miscible with ether and hot alcohol. Immiscible with water. |
Synthesis of 1,2-Diphenylethyne-d10
A highly effective and widely used method for the synthesis of diarylacetylenes is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For the synthesis of 1,2-Diphenylethyne-d10, a plausible and efficient route involves the coupling of bromobenzene-d5 with phenylacetylene-d1.
Caption: Proposed synthesis of 1,2-Diphenylethyne-d10 via Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
Materials:
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Bromobenzene-d5 (1.0 eq)
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Phenylacetylene-d1 (1.1 eq)
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Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
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Copper(I) iodide (CuI) (0.04 eq)
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Triethylamine (Et₃N), anhydrous (5.0 eq)
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Toluene, anhydrous
Procedure:
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To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add bromobenzene-d5, phenylacetylene-d1, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
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Under a positive pressure of nitrogen, add anhydrous toluene followed by anhydrous triethylamine via syringe.
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Heat the reaction mixture to 70 °C and stir for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst. Wash the celite pad with toluene.
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Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1,2-Diphenylethyne-d10 as a crystalline solid.
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Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and isotopic purity.
Common Uses in Science
Internal Standard in Quantitative Mass Spectrometry
The most prevalent application of 1,2-Diphenylethyne-d10 is as an internal standard (IS) in quantitative mass spectrometry (GC-MS and LC-MS). Due to its structural and chemical similarity to the non-deuterated analyte, it co-elutes and experiences similar ionization and fragmentation patterns. However, its mass is sufficiently different to be distinguished by the mass spectrometer. This allows for accurate quantification by correcting for variations in sample preparation and instrument response.
Illustrative Data Presentation: The following table represents a typical calibration curve for the quantification of 1,2-diphenylethyne using 1,2-Diphenylethyne-d10 as an internal standard. The response factor is calculated as the ratio of the analyte peak area to the internal standard peak area.
| Analyte Conc. (ng/mL) | IS Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Response Factor (Analyte Area / IS Area) |
| 1.0 | 50 | 1,250 | 62,500 | 0.020 |
| 5.0 | 50 | 6,300 | 63,000 | 0.100 |
| 10.0 | 50 | 12,600 | 63,500 | 0.198 |
| 50.0 | 50 | 64,000 | 64,000 | 1.000 |
| 100.0 | 50 | 128,000 | 64,200 | 1.994 |
| Unknown Sample | 50 | 31,500 | 63,800 | 0.494 |
From a linear regression of the calibration curve, the concentration of the unknown sample can be accurately determined.
Mechanistic Studies and Kinetic Isotope Effects
The replacement of hydrogen with deuterium can alter the rate of a chemical reaction if the C-H bond is broken or formed in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms. 1,2-Diphenylethyne-d10 can be used as a reactant or a substrate in mechanistic studies of reactions involving alkynes, such as additions, cycloadditions, and metal-catalyzed transformations. By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can gain insights into the transition state of the reaction.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for a quantitative analysis of an analyte in a complex matrix using 1,2-Diphenylethyne-d10 as an internal standard via LC-MS/MS.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Conclusion
1,2-Diphenylethyne-d10 is a valuable and versatile tool for the modern researcher. Its primary application as an internal standard in mass spectrometry provides a robust method for achieving high accuracy and precision in quantitative analyses. Furthermore, its use in mechanistic studies offers a powerful means to investigate the intricacies of chemical reactions. The synthesis of this compound, while requiring careful handling of reagents, is achievable through established organometallic coupling reactions. This guide provides the foundational knowledge and practical protocols to enable researchers, scientists, and drug development professionals to effectively synthesize and utilize 1,2-Diphenylethyne-d10 in their work.
